Ethyl 2-(benzyloxy)propanoate
Overview
Description
Ethyl 2-(benzyloxy)propanoate is an organic compound classified as an ester. It is characterized by the presence of an ethyl group, a benzyloxy group, and a propanoate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(benzyloxy)propanoate can be synthesized through the O-benzylation of ethyl 2-hydroxypropanoate (ethyl lactate). The reaction involves the use of O-benzyl-2,2,2-trichloroacetimidate as the benzylating agent in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is carried out in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Hydrolysis: Benzyloxypropanoic acid and ethanol.
Reduction: 2-(Benzyloxy)propanal.
Scientific Research Applications
Ethyl 2-(benzyloxy)propanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(benzyloxy)propanoate primarily involves its reactivity as an ester. The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the benzyloxy group.
Ethyl benzoate: Another ester with a benzene ring but differing in the position of the ester group.
Uniqueness: Ethyl 2-(benzyloxy)propanoate is unique due to the presence of both an ethyl ester and a benzyloxy group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
ethyl 2-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFQHZUGDYXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340143 | |
Record name | Ethyl 2-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-44-0 | |
Record name | Ethyl 2-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-(benzyloxy)propanoate in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone?
A1: this compound serves as a key intermediate in the multi-step synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone. [] The synthesis starts with (S)-Ethyl 2-hydroxy propanoate, which undergoes a transformation to yield this compound. This compound is then further reacted to obtain (−)-(S)-2-(Benzyloxy)propanal, which ultimately leads to the target compound, (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, via a Horner-Wadsworth-Emmons reaction. []
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